molecular formula C15H18FNO3 B7641916 2-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]pentanoic acid

2-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]pentanoic acid

Cat. No. B7641916
M. Wt: 279.31 g/mol
InChI Key: JGTRZNHAEQFMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]pentanoic acid, also known as FCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FCPA is a derivative of the amino acid valine and has been shown to exhibit potent activity against several disease targets. In

Mechanism of Action

The mechanism of action of 2-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]pentanoic acid is complex and varies depending on the disease target. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of HDAC leads to the activation of tumor suppressor genes and the induction of apoptosis. In inflammation, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of angiogenic factors. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress, improve cognitive function, and reduce the accumulation of beta-amyloid plaques.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]pentanoic acid in lab experiments is its potency and selectivity. This compound has been shown to exhibit potent activity against several disease targets, and its selectivity for these targets reduces the risk of off-target effects. Another advantage is its versatility. This compound can be modified to enhance its potency, selectivity, and pharmacokinetic properties. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis method, which requires expertise in organic chemistry. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for 2-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]pentanoic acid research. One direction is the development of this compound derivatives with enhanced potency and selectivity. Another direction is the evaluation of this compound in combination with other therapeutic agents to enhance its effectiveness. Additionally, the development of this compound-based imaging agents for disease diagnosis and monitoring is another potential direction. Finally, the evaluation of this compound in clinical trials for various disease targets is an important future direction to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound is complex and requires expertise in organic chemistry. This compound has been shown to exhibit potent activity against several disease targets, including cancer, inflammation, and neurodegeneration. Its mechanism of action varies depending on the disease target and involves the inhibition of various enzymes and transcription factors. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research, including the development of this compound derivatives and the evaluation of this compound in clinical trials.

Synthesis Methods

The synthesis of 2-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]pentanoic acid involves several steps, including the preparation of the starting materials, the formation of the cyclopropane ring, and the introduction of the fluorine atom. The process is complex and requires expertise in organic chemistry. One of the most common methods for synthesizing this compound involves the reaction of 4-fluorophenylcyclopropanecarboxylic acid with valine methyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting this compound can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent activity against several disease targets, including cancer, inflammation, and neurodegeneration. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation is a common underlying factor in many diseases, and this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

2-[[2-(4-fluorophenyl)cyclopropanecarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-2-3-13(15(19)20)17-14(18)12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-13H,2-3,8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTRZNHAEQFMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1CC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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